D-Galacturonic Acid Monohydrate (CAS 91510-62-2) is a highly purified, stable crystalline uronic acid that serves as the primary structural building block of plant pectin. In industrial and laboratory procurement, this specific monohydrate form (MW 212.15 g/mol) is prioritized over anhydrous variants or crude pectin extracts due to its precise stoichiometric reliability, high aqueous solubility, and extended shelf stability of at least two years at +4°C . It is heavily utilized as a chiral pool precursor for the synthesis of N-(D-galacturonoyl) amino acids, a highly reactive substrate in controlled Maillard reactions, and the definitive calibration standard for quantifying pectinase and polygalacturonase enzymatic activity [REFS-1, REFS-2].
Substituting D-Galacturonic Acid Monohydrate with its C-4 epimer (D-glucuronic acid), anhydrous D-galacturonic acid, or crude pectin mixtures leads to critical failures in both analytical reproducibility and synthetic processability. In enzymatic assays, substituting the monohydrate with anhydrous forms or variable-hydration pectin introduces an inherent ~8.5% molarity error, destroying the linearity of standard calibration curves required for regulatory compliance [1]. Furthermore, D-glucuronic acid cannot act as a functional drop-in replacement in coordination chemistry or stereoselective synthesis; it lacks the specific C-4 oxygen orientation that stabilizes low-pH metal-ligand complexes and exhibits fundamentally different anomeric solvent sensitivity, which compromises stereocontrol in dipeptide coupling reactions [2].
For the quantification of endo- and exo-polygalacturonase activity, D-Galacturonic Acid Monohydrate is mandated as the standard reference material. Using the monohydrate form (MW 212.15 g/mol) ensures exact stoichiometric conversion (1 μmol = 1 U of activity) across standard curves from 0 to 250 μg/mL, whereas anhydrous forms or crude pectin introduce significant molarity deviations due to uncharacterized hydration states [1].
| Evidence Dimension | Molar Calibration Accuracy |
| Target Compound Data | D-Galacturonic Acid Monohydrate ensures 0% hydration-variance error (MW 212.15 g/mol). |
| Comparator Or Baseline | Anhydrous D-galacturonic acid introduces an ~8.5% inherent molarity error. |
| Quantified Difference | Eliminates ~8.5% stoichiometric deviation in specific activity calculations. |
| Conditions | Cyanoacetamide or DNS colorimetric assay for polygalacturonase activity. |
Essential for industrial quality control of enzymatic preparations where precise specific activity (U/mg) dictates product pricing and regulatory compliance.
In controlled Maillard reaction models, D-galacturonic acid exhibits exceptionally high reactivity compared to its epimer and standard reducing sugars. When reacted with L-alanine, D-galacturonic acid achieves an absorption value at 420 nm that is twice as high as an equimolar D-glucuronic acid model, and six times higher than L-arabinose [1].
| Evidence Dimension | Browning intensity (Absorption at 420 nm) |
| Target Compound Data | D-Galacturonic acid + L-alanine model |
| Comparator Or Baseline | D-Glucuronic acid + L-alanine model |
| Quantified Difference | >2x higher browning intensity than D-glucuronic acid; 6x higher than L-arabinose. |
| Conditions | Unbuffered aqueous solutions at pH 5.0, 100 °C for 120 minutes. |
Drives procurement for flavor and color engineering, where high-reactivity precursors are required to efficiently generate cyclic nitrogen-containing flavor compounds.
D-Galacturonic acid forms highly stable complexes with Cu(II) at low pH, specifically forming CuL+ and CuH-1L species. In contrast, under identical potentiometric titration conditions, the CuL+ complex is not even detected for D-glucuronic acid, indicating that the specific C-4 oxygen orientation of galacturonic acid is critical for metal-ligand binding [1].
| Evidence Dimension | Cu(II) Complex Formation at low pH |
| Target Compound Data | Forms stable CuL+ and CuH-1L complexes. |
| Comparator Or Baseline | D-Glucuronic acid (CuL+ complex is not formed/detected). |
| Quantified Difference | Absolute presence vs. absence of the CuL+ chelate species at low pH. |
| Conditions | Aqueous potentiometric titration at 20°C, ionic strength 0.10 M. |
Validates the selection of D-galacturonic acid over glucuronic acid for formulating biodegradable metal chelators and agricultural micronutrient delivery systems.
The anomeric preference of β-D-galacturonic acid is highly sensitive to solvent permittivity due to a higher electropositive potential on its α-face. The sensitivity of its free energy change to solvent polarity (ΔΔG°obs/Δε) is -0.0109, which is significantly steeper than that of β-D-glucuronic acid (-0.0076) [1].
| Evidence Dimension | Sensitivity of anomeric preference to solvent polarity (ΔΔG°obs/Δε) |
| Target Compound Data | β-D-galacturonic acid slope = -0.0109 kcal/mol |
| Comparator Or Baseline | β-D-glucuronic acid slope = -0.0076 kcal/mol |
| Quantified Difference | ~43% greater sensitivity to solvent permittivity changes. |
| Conditions | Molecular dynamics and NMR analysis across varying solvent permittivities. |
Critical for process chemists designing stereoselective syntheses of N-(D-galacturonoyl) amino acids, as solvent choice can be leveraged to tightly control the anomeric ratio.
Procured as the absolute calibration standard for quantifying endo- and exo-polygalacturonase (pectinase) specific activity in industrial fermentation, ensuring regulatory compliance and eliminating the ~8.5% molarity error associated with anhydrous forms [1].
Utilized as a highly reactive uronic acid precursor in controlled Maillard reactions to generate cyclic nitrogen-containing flavor compounds (FPA/HPA) significantly faster than D-glucuronic acid or standard reducing sugars [2].
Applied in agricultural and environmental formulations to mobilize Cu(II) and other transition metals, utilizing its superior low-pH complexation capabilities compared to in-class substitutes like glucuronic acid [3].
Procured as a stereochemically predictable building block for synthesizing N-(D-galacturonoyl) amino acids, leveraging its unique solvent-sensitive anomeric control to optimize synthetic yields [4].